molecular formula C10H8ClNS B1391990 2-(5-Chloro-2-thienyl)-4-methylpyridine CAS No. 202336-12-7

2-(5-Chloro-2-thienyl)-4-methylpyridine

Cat. No.: B1391990
CAS No.: 202336-12-7
M. Wt: 209.7 g/mol
InChI Key: RJGVODCYDVINHJ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 5-chloro-2-thienyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-4-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorothiophene and 4-methylpyridine.

    Halogenation: The 2-chlorothiophene undergoes halogenation to introduce the chlorine atom at the 5-position.

    Coupling Reaction: The halogenated thiophene is then coupled with 4-methylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under controlled conditions (e.g., temperature, solvent, and base).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Halogenation: Utilizing continuous flow reactors for efficient halogenation of 2-chlorothiophene.

    Automated Coupling: Employing automated systems for the palladium-catalyzed coupling reaction to ensure consistency and scalability.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-thienyl)-4-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Materials Science: The compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-4-methylpyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-thienyl)-6-methylpyridine: Similar structure but with a different substitution pattern on the pyridine ring.

    2-(5-Chloro-2-thienyl)-4-ethylpyridine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-(5-Chloro-2-thienyl)-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-4-5-12-8(6-7)9-2-3-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVODCYDVINHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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